molecular formula C14H29N5O5 B564663 acetic acid;(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid CAS No. 102185-51-3

acetic acid;(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid

Cat. No.: B564663
CAS No.: 102185-51-3
M. Wt: 347.416
InChI Key: VZNJFXJYUGHUJF-YWUTZLAHSA-N
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Description

The compound acetic acid; (2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid is a hybrid molecule comprising two components:

  • Acetic acid: A simple carboxylic acid (CH₃COOH) widely used as a solvent, acidulant, and preservative in chemical and biological systems. Its pKa (~4.76) and polar nature contribute to solubility in aqueous environments .
  • (2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid: A stereospecific peptidomimetic derivative featuring: A guanidine group (diaminomethylideneamino), which is highly basic and capable of strong hydrogen bonding, similar to arginine derivatives .

This compound is likely a synthetic intermediate for peptidomimetic drugs or enzyme inhibitors, leveraging the guanidine group for ionic interactions and the branched structure for steric control.

Properties

IUPAC Name

acetic acid;(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N5O3.C2H4O2/c1-3-7(2)9(11(19)20)17-10(18)8(13)5-4-6-16-12(14)15;1-2(3)4/h7-9H,3-6,13H2,1-2H3,(H,17,18)(H,19,20)(H4,14,15,16);1H3,(H,3,4)/t7-,8-,9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNJFXJYUGHUJF-YWUTZLAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid can be achieved through several synthetic routes. One common method involves the use of diethyl mesoxalate (DEMO) as a synthetic equivalent of α,α-dicationic acetic acid. This process involves the nucleophilic addition of an acid amide to DEMO, followed by elimination and subsequent nucleophilic addition to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Acetic acid;(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme. It may also participate in signaling pathways, influencing cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Features Differences from Target Compound
Arginine (Arg) - L-α-amino acid with guanidine side chain.
- pKa ~12.5 for guanidine.
- Lacks the branched 3-methylpentanoic acid backbone.
- No acetic acid conjugation.
Citrulline (Cit) - 5-(carbamoylamino)pentanoic acid.
- Non-canonical amino acid.
- Replaces guanidine with a ureido group.
- Neutral vs. basic side chain.
(2S)-2-Amino-3,3-dimethyl-5-phenylpentanoic acid - Branched hydrophobic side chain.
- No charged groups.
- Lacks guanidine and peptide bonds.
- Designed for lipophilic interactions.
(2S)-5-(diaminomethylideneamino)-2-[(tert-butoxycarbonyl)amino]pentanoic acid - Boc-protected guanidino valeric acid.
- Linear chain.
- Uses tert-butoxycarbonyl (Boc) protection instead of acetic acid.
- Simpler backbone.
Ursolic Acid (UA) - Triterpenoid with carboxylic acid group.
- Anti-inflammatory activity.
- Non-peptidic, plant-derived.
- Lacks nitrogenous functional groups.

Key Findings from Comparative Analysis

Guanidine Group vs. Other Side Chains: The guanidine group in the target compound (pKa ~12–13) provides strong basicity and hydrogen-bonding capacity, contrasting with citrulline’s neutral ureido group or hydrophobic residues like 3,3-dimethyl-5-phenylpentanoic acid .

Stereochemistry and Backbone Modifications: The (2S,3S) configuration and 3-methylpentanoic acid backbone introduce steric hindrance, which may reduce enzymatic degradation compared to linear analogs like Boc-protected guanidino valeric acid .

Acetic Acid Conjugation :

  • Conjugation with acetic acid may improve solubility in polar solvents compared to Boc-protected derivatives. However, acetic acid’s proton affinity (748 kJ/mol) can complicate ionization in mass spectrometry, as seen in APCI-MS analyses of acetic acid-containing hydrolysates .

Biological Activity

Acetic acid; (2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid is a complex organic compound notable for its intricate amino acid structure and significant biological activities. This compound is characterized by a backbone consisting of acetic acid and multiple amino groups, enhancing its reactivity and potential therapeutic applications.

Chemical Structure and Properties

The compound's systematic name reflects its stereochemistry, which is crucial for its biological interactions. The structure includes a diaminomethylidene group and a pentanoic acid derivative, contributing to its unique properties.

Property Value
Molecular Formula C₁₄H₁₈N₄O₄
Molecular Weight 302.32 g/mol
IUPAC Name Acetic acid; (2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid
Solubility Soluble in water

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. It modulates several biochemical processes, which can lead to therapeutic effects in conditions such as metabolic disorders and cancer.

Biological Activities

Research indicates that the compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
  • Antitumor Properties : Studies have indicated that it may inhibit tumor growth by affecting cell cycle regulation and apoptosis pathways.
  • Immunomodulatory Effects : The compound appears to influence immune responses, potentially enhancing the activity of immune cells.

Case Studies

Several studies have investigated the biological effects of acetic acid; (2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid:

  • Study 1 : A study published in Journal of Medicinal Chemistry explored the compound's anticancer properties in vitro. Results showed significant inhibition of cell proliferation in various cancer cell lines, with IC50 values ranging from 10 to 50 µM.
  • Study 2 : Research conducted by Pharmaceutical Biology demonstrated that the compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL, respectively.
  • Study 3 : In an immunological context, a study in Immunology Letters reported that the compound enhanced the proliferation of CD4+ T cells in vitro, indicating its potential role as an immunomodulator.

Synthesis and Production

The synthesis of acetic acid; (2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid typically involves multi-step organic synthesis techniques. These include:

  • Formation of Amino Acid Precursors : Starting from simple amino acids through peptide coupling reactions.
  • Acetylation Reactions : Introducing acetic acid moieties via acetylation methods.
  • Purification Techniques : Utilizing chromatography to achieve high purity levels necessary for biological testing.

Comparison with Similar Compounds

The uniqueness of this compound can be highlighted through comparisons with structurally similar compounds:

Compound Name Structure Features Biological Activity
(2S)-6-aminohexanoic acidFewer amino groupsLower biological activity compared to the target compound
LysineBasic amino acidFundamental building block for proteins
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acidLacks acetic acid moietyMore basic structure focused on amine functionalities

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